4-MMPB

Description

Propriétés

IUPAC Name |

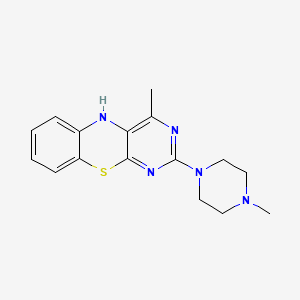

4-methyl-2-(4-methylpiperazin-1-yl)-5H-pyrimido[4,5-b][1,4]benzothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5S/c1-11-14-15(22-13-6-4-3-5-12(13)18-14)19-16(17-11)21-9-7-20(2)8-10-21/h3-6,18H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPHGMNLWIKEMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC(=N1)N3CCN(CC3)C)SC4=CC=CC=C4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90658993 | |

| Record name | 4-Methyl-2-(4-methylpiperazin-1-yl)-5H-pyrimido[4,5-b][1,4]benzothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928853-86-5 | |

| Record name | 4-Methyl-2-(4-methylpiperazin-1-yl)-5H-pyrimido[4,5-b][1,4]benzothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of 4-MMPB in Prostate Cancer: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the mechanism of action of 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-MMPB), a potent 15-lipoxygenase (15-LOX) inhibitor, in the context of prostate cancer. This document provides a comprehensive overview of the cytotoxic effects, underlying signaling pathways, and experimental methodologies based on preclinical research.

Executive Summary

This compound demonstrates significant anti-cancer effects against prostate cancer cells, primarily through the induction of apoptosis and ferroptosis. As a specific inhibitor of 15-lipoxygenase, this compound targets a key enzyme in lipid metabolism that is implicated in prostate cancer progression. In vitro studies have established its cytotoxic efficacy and selectivity for cancer cells over normal cells. Furthermore, in vivo experiments have validated its tumor-suppressive capabilities in a xenograft model. This guide synthesizes the available quantitative data, experimental protocols, and signaling pathways to provide a detailed understanding of this compound's therapeutic potential.

Quantitative Data on Cytotoxicity

The cytotoxic effects of this compound and its analogs, 4-propyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-PMPB) and 4-ethyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-EMPB), were evaluated against the PC-3 human prostate cancer cell line and human dermal fibroblast (HDF) normal cells. The half-maximal inhibitory concentration (IC50) values were determined using an MTT assay.

| Compound | Cell Line | IC50 (µM)[1] |

| This compound | PC-3 | 18[1] |

| HDF | Weak cytotoxicity | |

| 4-PMPB | PC-3 | Similar to this compound |

| HDF | No obvious cytotoxicity | |

| 4-EMPB | PC-3 | Similar to this compound |

| HDF | Weak cytotoxicity | |

| Cisplatin | PC-3 | Data not specified |

| HDF | Prominent cytotoxic effects |

Mechanism of Action: Induction of Apoptosis and Ferroptosis

The primary mechanism by which this compound exerts its anti-cancer effects is through the induction of two distinct forms of programmed cell death: apoptosis and ferroptosis.[1][2] This dual-action pathway enhances its efficacy in eliminating cancer cells.

Signaling Pathways

This compound's therapeutic action is initiated by its inhibition of 15-lipoxygenase (15-LOX).[1] In prostate cancer, 15-LOX metabolizes arachidonic acid to produce pro-survival signaling molecules. By inhibiting this enzyme, this compound disrupts these survival pathways, leading to cell death.

Apoptosis Induction: The inhibition of 15-LOX by this compound is believed to trigger the intrinsic apoptotic pathway. While the precise downstream effectors are still under investigation, it is hypothesized that the reduction in 15-LOX metabolites leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptotic cell death.

Ferroptosis Induction: Ferroptosis is an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. Lipoxygenases are known to play a role in the execution of ferroptosis. By modulating the lipid metabolism through 15-LOX inhibition, this compound likely sensitizes prostate cancer cells to ferroptosis, leading to increased lipid peroxidation and cell death.[1] Co-treatment with a ferroptosis inhibitor, deferoxamine, has been shown to reduce the cell death induced by this compound, confirming the involvement of this pathway.[1]

Experimental Protocols

This section provides a detailed description of the key experimental methodologies used to evaluate the mechanism of action of this compound.

In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Lines: PC-3 (human prostate cancer) and HDF (human dermal fibroblast).

-

Seeding Density: Cells are seeded in 96-well plates at a density of 5x103 cells per well.

-

Treatment: After 24 hours of incubation, cells are treated with various concentrations of this compound, its analogs, or a vehicle control.

-

Incubation: Treated cells are incubated for 24, 48, and 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Solubilization: The formazan crystals are dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated.

Determination of Cell Death Mechanism (Flow Cytometry)

Flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining is employed to differentiate between viable, apoptotic, and necrotic cells.

-

Cell Line: PC-3 cells.

-

Treatment: Cells are treated with the IC50 concentration of this compound for 24 hours. To distinguish between apoptosis and ferroptosis, a co-treatment with the ferroptosis inhibitor deferoxamine (80 µM) is performed.[1]

-

Staining: Cells are harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and PI are added according to the manufacturer's protocol.

-

Analysis: The stained cells are analyzed by a flow cytometer.

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

In Vivo Antitumor Efficacy (Xenograft Model)

The in vivo anti-cancer effects of this compound are evaluated using a PC-3 xenograft model in immunocompromised mice.

-

Animal Model: Immunocompromised C57BL/6 mice.[1]

-

Tumor Induction: 2 x 106 PC-3 cells are subcutaneously injected into the flank of the mice.

-

Treatment: Once tumors reach a palpable size, mice are randomly assigned to treatment groups. This compound is administered at doses of 10 mg/kg and 50 mg/kg.[1] The frequency and route of administration are critical parameters that should be optimized for such studies.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (Length x Width2) / 2.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specified duration.

-

Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect. Histological analysis of the tumors can be performed to assess cell morphology and proliferation markers.

Experimental Workflow

The following diagram illustrates the logical flow of the key experiments conducted to elucidate the mechanism of action of this compound.

Conclusion

This compound presents a promising therapeutic strategy for prostate cancer by targeting the 15-lipoxygenase pathway and inducing both apoptosis and ferroptosis. The data summarized in this guide provide a solid foundation for further preclinical and clinical development. Future research should focus on elucidating the detailed molecular players in the downstream signaling cascade of 15-LOX inhibition and optimizing the in vivo delivery and efficacy of this compound.

References

- 1. Investigating the effects of two novel this compound analogs as potent lipoxygenase inhibitors for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 15-lipoxygenase metabolites of docosahexaenoic acid inhibit prostate cancer cell proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 4-MMPB in Oncology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine, or 4-MMPB, is a synthetic heterocyclic compound that has demonstrated notable anti-tumor properties, particularly in the context of prostate cancer.[1][2][3] As a potent inhibitor of 15-lipoxygenase (15-LOX), this compound presents a targeted therapeutic strategy against malignancies where lipoxygenase pathways are implicated in tumorigenesis.[1] This technical guide synthesizes the current preclinical data on this compound, detailing its mechanism of action, summarizing key quantitative findings, and providing an overview of the experimental protocols used in its evaluation. The document aims to provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its analogs.

Core Mechanism of Action: Lipoxygenase Inhibition

This compound functions as a specific and effective inhibitor of 15-lipoxygenase, an enzyme associated with the development and progression of certain cancers, including prostate cancer.[1] By targeting this enzyme, this compound disrupts critical signaling pathways that contribute to tumor growth.[1] Preclinical studies have shown that this inhibition leads to the induction of two key cell death mechanisms in cancer cells: apoptosis and ferroptosis.[1][3] This dual-action approach enhances its efficacy as a potential anti-cancer agent.

Caption: Proposed mechanism of this compound inducing tumor cell death.

Quantitative Efficacy Data

The anti-proliferative effects of this compound and its analogs, 4-propyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-PMPB) and 4-ethyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-EMPB), have been quantified in vitro against human prostate cancer (PC-3) cells and human dermal fibroblast (HDF) normal cells.[1] The in vivo efficacy has also been assessed in a mouse model of prostate cancer.[4]

Table 1: In Vitro Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) values demonstrate the cytotoxic potency of the compounds on cancerous versus normal cells.

| Compound | PC-3 Cells (µM) | HDF Normal Cells (µM) |

| This compound | 18[1] | Weak cytotoxicity noted[1] |

| 4-PMPB | 9[1] | No obvious cytotoxicity[1] |

| 4-EMPB | Not explicitly stated, but similar to this compound | Weak cytotoxicity noted[1] |

| Cisplatin | Potent cytotoxicity | Prominent cytotoxic effects[1] |

Data extracted from a study on prostate cancer cell lines.[1]

Table 2: In Vivo Anti-Tumor Efficacy in a PC-3 Xenograft Model

The following table summarizes the in vivo effects of this compound and its analogs on tumor growth in immunocompromised C57BL/6 mice bearing PC-3 tumors.[4]

| Treatment Group | Dosage (mg kg-1) | Outcome |

| Control (PBS, 0.3 N HCl) | N/A | Marked tumor growth over 15 days[4] |

| This compound | 10 and 50 | Effective inhibition of tumor growth at high dose[4] |

| 4-PMPB | 10 and 50 | Effective inhibition of tumor growth at high dose[4] |

| 4-EMPB | 10 and 50 | Effective inhibition of tumor growth at high dose[4] |

| Cisplatin | Not specified | Significant decrease in tumor growth[4] |

The study noted no significant weight loss in the mice treated with this compound and its analogs, in contrast to the cisplatin group, suggesting a favorable side-effect profile.[4]

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[1][2]

Protocol:

-

Cell Seeding: PC-3 and HDF cells are seeded into 96-well plates and incubated to allow for cell attachment.

-

Compound Treatment: Cells are treated with varying concentrations of this compound, its analogs, or a control vehicle.

-

Incubation: The treated cells are incubated for a specified period (e.g., 24 hours).

-

MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized using a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is read at a specific wavelength using a microplate reader. The IC50 values are calculated from the dose-response curves.

Mechanism of Cell Death: Flow Cytometry

Flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining is employed to differentiate between apoptosis and necrosis.[1] To distinguish between apoptosis and ferroptosis, co-treatment with a ferroptosis inhibitor like deferoxamine is performed.[1]

Protocol:

-

Cell Treatment: PC-3 cells are treated with the IC50 concentrations of the compounds. For ferroptosis distinction, a parallel experiment is run with co-treatment of the compound and a ferroptosis inhibitor.[1]

-

Cell Harvesting: Cells are harvested by trypsinization.

-

Staining: Cells are washed and resuspended in a binding buffer, then stained with Annexin V-FITC and PI according to the manufacturer's instructions.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The percentages of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-) are quantified.

In Vivo Anti-Tumor Efficacy: Xenograft Mouse Model

An immunocompromised mouse model is used to evaluate the in vivo anti-tumor effects of this compound.[2][4]

Protocol:

-

Tumor Cell Implantation: PC-3 cells are subcutaneously injected into immunocompromised mice (e.g., C57BL/6).

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Administration: Mice are randomized into treatment and control groups. The compounds are administered (e.g., intraperitoneally) at specified doses and schedules.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., every other day) for the duration of the study (e.g., 15 days).[4]

-

Endpoint Analysis: At the end of the study, tumors are excised and measured. Histological analysis of major organs can be performed to assess toxicity.

Caption: Preclinical evaluation workflow for this compound.

Clinical Development Status

To date, there is no publicly available information regarding clinical trials of this compound. The compound remains in the preclinical stage of development. Further investigations are required to establish its safety and efficacy in humans.

Conclusion and Future Directions

This compound and its analogs have emerged as promising preclinical candidates for cancer therapy, particularly for prostate cancer, by targeting the lipoxygenase pathway and inducing both apoptosis and ferroptosis.[1][3] The available data indicate potent anti-tumor activity with a favorable in vivo safety profile compared to conventional chemotherapeutics like cisplatin.[1][4]

Future research should focus on:

-

Elucidating the detailed molecular pathways downstream of 15-LOX inhibition.

-

Expanding the evaluation of this compound to other cancer types with known lipoxygenase pathway involvement.

-

Pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.

-

Investigating potential combination therapies to enhance anti-tumor efficacy.

These steps will be critical in advancing this compound towards potential clinical investigation.

References

- 1. Investigating the effects of two novel this compound analogs as potent lipoxygenase inhibitors for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Investigating the effects of two novel this compound analogs as potent lipoxygenase inhibitors for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

4-MMPB as a Selective 15-Lipoxygenase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-((4-methoxyphenyl)methyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (4-MMPB), a selective inhibitor of 15-lipoxygenase (15-LOX). It details the quantitative inhibitory activity of this compound and its analogs, provides an in-depth experimental protocol for assessing 15-LOX inhibition, and illustrates the compound's mechanism of action within the broader context of the arachidonic acid signaling cascade. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development investigating the therapeutic potential of 15-LOX inhibition.

Introduction to 15-Lipoxygenase and this compound

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid and linoleic acid.[1] The 15-lipoxygenase (15-LOX) isoforms, 15-LOX-1 and 15-LOX-2, are key enzymes in the arachidonic acid cascade, converting arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HpETE), which is subsequently reduced to 15-hydroxyeicosatetraenoic acid (15-HETE).[2][3] These products are implicated in a variety of physiological and pathological processes, including inflammation, cancer progression, and ferroptosis.[4][5] Given its role in disease, 15-LOX has emerged as a significant therapeutic target.

This compound is a heterocyclic compound identified as a selective and effective inhibitor of 15-lipoxygenase.[4][6] Its potential in the research of conditions like prostate cancer has been noted.[7] This guide delves into the technical details of this compound's inhibitory action on 15-LOX.

Quantitative Inhibitory Data

The inhibitory potency of this compound and its analogs against 15-lipoxygenase has been quantified through the determination of their half-maximal inhibitory concentrations (IC50). This data is crucial for comparing the efficacy of these compounds and for structure-activity relationship (SAR) studies.

| Compound | Target Enzyme | IC50 (µM) | Reference(s) |

| This compound (4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine) | 15-Lipoxygenase (general) | 18 | [4][6][7] |

| Soybean 15-Lipoxygenase (SLO) | 19.5 | [7] | |

| Human 15-Lipoxygenase-1 (15-LOX-1) | 19.1 | [7] | |

| Soybean LOX-1 | 17.1 | [4] | |

| 4-PMPB (4-propyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine) | Soybean LOX-1 | 9 | [4][6] |

| Soybean LOX-1 | 8.6 | [4] | |

| 4-EMPB (4-ethyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine) | Soybean LOX-1 | 14.3 | [4] |

Signaling Pathway and Mechanism of Action

This compound exerts its effect by inhibiting 15-LOX, a critical enzyme in the arachidonic acid cascade. This pathway is responsible for the production of various bioactive lipids, including leukotrienes and lipoxins. By blocking 15-LOX, this compound prevents the conversion of arachidonic acid into pro-inflammatory and pro-tumorigenic mediators.

Experimental Protocol: 15-Lipoxygenase Inhibition Assay

The following is a detailed methodology for a common in vitro assay to determine the inhibitory activity of compounds against 15-lipoxygenase, based on spectrophotometric detection.

Principle

The activity of 15-lipoxygenase is determined by measuring the formation of hydroperoxides from a polyunsaturated fatty acid substrate, such as linoleic acid. The conjugated diene system of the hydroperoxide product exhibits a characteristic absorbance at 234 nm, which can be monitored over time. The rate of increase in absorbance is proportional to the enzyme activity.

Materials and Reagents

-

Soybean 15-lipoxygenase (e.g., Sigma-Aldrich, Cat. No. L7395)

-

Linoleic acid (substrate)

-

Borate buffer (0.2 M, pH 9.0)

-

Dimethyl sulfoxide (DMSO)

-

Test compound (e.g., this compound)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Solution Preparation

-

Enzyme Solution: Dissolve soybean 15-lipoxygenase in cold borate buffer to a suitable concentration (e.g., to achieve a rate of absorbance increase of approximately 0.4 AU/min). Keep the enzyme solution on ice throughout the experiment.

-

Substrate Solution: Prepare a stock solution of linoleic acid (e.g., 250 µM) in borate buffer. This solution should be prepared fresh daily.

-

Inhibitor Stock Solution: Dissolve the test compound (this compound) in DMSO to create a stock solution of a known concentration. Further dilutions can be made in DMSO.

Assay Procedure

-

Blank Preparation: In a quartz cuvette, pipette 12.5 µL of DMSO and 487.5 µL of borate buffer. This will serve as the blank for the spectrophotometer.

-

Control (No Inhibitor) Reaction:

-

Pipette 487.5 µL of the enzyme solution into a quartz cuvette.

-

Add 12.5 µL of DMSO.

-

Initiate the reaction by rapidly adding 500 µL of the substrate solution.

-

Immediately start recording the absorbance at 234 nm every 30 seconds for 5 minutes.

-

-

Inhibitor Reaction:

-

Pipette 487.5 µL of the enzyme solution into a quartz cuvette.

-

Add 12.5 µL of the inhibitor stock solution in DMSO.

-

Incubate the mixture for 5 minutes at room temperature.

-

Initiate the reaction by rapidly adding 500 µL of the substrate solution.

-

Immediately start recording the absorbance at 234 nm every 30 seconds for 5 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for both the control and inhibitor reactions from the linear portion of the absorbance vs. time plot.

-

The percentage of inhibition is calculated using the following formula:

-

To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion

This compound is a well-characterized inhibitor of 15-lipoxygenase with demonstrated activity against both soybean and human isoforms. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and its analogs. The visualization of its mechanism within the arachidonic acid cascade highlights its potential to modulate inflammatory and disease-related signaling pathways. Further research into the structure-activity relationships of this compound derivatives may lead to the development of even more potent and selective 15-LOX inhibitors.

References

- 1. 15-Lipoxygenases regulate the production of chemokines in human lung macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uwyo.edu [uwyo.edu]

- 3. researchgate.net [researchgate.net]

- 4. Investigating the effects of two novel this compound analogs as potent lipoxygenase inhibitors for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigating the effects of two novel this compound analogs as potent lipoxygenase inhibitors for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

The Discovery and Synthesis of 4-MMPB: A Lipoxygenase Inhibitor with Anti-Cancer Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and pharmacological profile of 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-MMPB), a potent inhibitor of 15-lipoxygenase (15-LOX). Initially identified within a series of novel pyrimido[4,5-b][1][2]benzothiazine derivatives, this compound has demonstrated significant anti-proliferative effects against cancer cell lines, primarily through the induction of apoptosis and ferroptosis. This document provides a comprehensive overview of the synthesis of this compound, its mechanism of action, and detailed experimental protocols for its study, serving as a valuable resource for researchers in oncology and drug discovery.

Discovery

The discovery of this compound can be traced back to the work of a research group led by M. Bakavoli, who in 2007 designed and synthesized a series of 2-substituted pyrimido[4,5-b][1][2]benzothiazine derivatives as potential 15-lipoxygenase inhibitors. While the initial publication does not specifically name this compound, it lays the foundational chemistry for this class of compounds. Subsequent studies by the same and other research groups identified 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (this compound) as a heterocyclic compound that functions as an effective and specific 15-lipoxygenase inhibitor.[1] This discovery has since spurred further investigation into its anti-cancer properties, particularly in the context of prostate cancer.[3][4]

Synthesis of this compound

The synthesis of this compound follows a multi-step procedure, which is a modification of the general method reported for 2-substituted pyrimido[4,5-b][1][2]benzothiazines. The general synthetic scheme involves the cyclization of a benzothiazine ring followed by the construction of the pyrimidine ring and subsequent substitution.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general procedures for the synthesis of related pyrimido[4,5-b][1][2]benzothiazine derivatives.

Step 1: Synthesis of 2-amino-4-methyl-1,4-benzothiazine

A mixture of 2-aminothiophenol (10 mmol) and ethyl acetoacetate (12 mmol) is refluxed in ethanol (50 mL) for 8 hours. The reaction mixture is then cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the intermediate 2-amino-4-methyl-1,4-benzothiazine.

Step 2: Synthesis of 4-methyl-2-thioxo-2,3-dihydropyrimido[4,5-b]benzothiazine

The intermediate from Step 1 (10 mmol) is dissolved in pyridine (30 mL), and carbon disulfide (15 mmol) is added dropwise. The mixture is refluxed for 12 hours. After cooling, the reaction mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and recrystallized from ethanol to give the thioxo derivative.

Step 3: Synthesis of 2-chloro-4-methylpyrimido[4,5-b]benzothiazine

The thioxo derivative (10 mmol) is refluxed in phosphorus oxychloride (20 mL) for 4 hours. The excess phosphorus oxychloride is removed under reduced pressure. The residue is then carefully poured onto crushed ice, and the resulting solid is filtered, washed with water, and dried to afford the 2-chloro intermediate.

Step 4: Synthesis of 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (this compound)

A mixture of the 2-chloro intermediate (10 mmol) and 1-methylpiperazine (12 mmol) in ethanol (50 mL) is refluxed for 6 hours. The solvent is evaporated, and the residue is treated with a saturated solution of sodium bicarbonate. The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the final product, this compound.

Pharmacological Profile and Mechanism of Action

This compound is a potent inhibitor of 15-lipoxygenase (15-LOX), an enzyme implicated in the progression of certain cancers, including prostate cancer.[1] By inhibiting 15-LOX, this compound disrupts the production of pro-inflammatory and pro-survival signaling molecules. This inhibition has been shown to induce two distinct forms of programmed cell death in cancer cells: apoptosis and ferroptosis.[3][4]

Data Presentation

The following table summarizes the in vitro inhibitory and cytotoxic activities of this compound and its analogs, 4-propyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-PMPB) and 4-ethyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-EMPB).

| Compound | Soybean LOX-1 IC50 (µM) | PC-3 Cell Line IC50 (µM) at 48h | HDF Normal Cell Line IC50 (µM) at 48h |

| This compound | 17.1 | 41.5 | >100 |

| 4-PMPB | 8.6 | 52.38 | >100 |

| 4-EMPB | 14.3 | 60.9 | >100 |

Data compiled from studies on lipoxygenase inhibition and cytotoxicity in prostate cancer cells.

Signaling Pathway

The inhibitory action of this compound on 15-LOX initiates a cascade of events leading to cancer cell death. The following diagram illustrates the proposed signaling pathway.

Key Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol details the procedure for assessing the cytotoxic effects of this compound on the PC-3 prostate cancer cell line.

Materials:

-

PC-3 cells

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed PC-3 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0-100 µM) for 24, 48, and 72 hours. A vehicle control (DMSO) should be included.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control. The IC50 value is determined from the dose-response curve.

Analysis of Apoptosis and Ferroptosis by Flow Cytometry

This protocol allows for the quantitative analysis of apoptosis and ferroptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining, along with a lipid peroxidation sensor.

Materials:

-

PC-3 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Lipid peroxidation sensor (e.g., C11-BODIPY 581/591)

-

Flow cytometer

Procedure:

-

Seed PC-3 cells in 6-well plates and treat with the IC50 concentration of this compound for 48 hours.

-

For lipid peroxidation analysis, add the C11-BODIPY sensor to the cells during the final hour of incubation.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

For apoptosis analysis, resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Apoptosis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Ferroptosis: Measure the shift in fluorescence of the C11-BODIPY sensor, indicating lipid peroxidation.

-

Conclusion

This compound represents a promising lead compound in the development of novel anti-cancer therapies. Its targeted inhibition of 15-LOX and subsequent induction of both apoptosis and ferroptosis provide a dual mechanism for eliminating cancer cells. The detailed synthetic and experimental protocols provided in this guide are intended to facilitate further research into this compound and its analogs, ultimately contributing to the advancement of oncology drug discovery.

Mandatory Visualizations

Experimental Workflow: Synthesis of this compound

Experimental Workflow: Cytotoxicity and Cell Death Analysis

References

Pharmacological Profile of 4-MMPB: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 4-MMPB (4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine). Primarily investigated for its potent lipoxygenase inhibitory activity, this compound has demonstrated significant potential as an anti-cancer agent, particularly in the context of prostate cancer. This document details its mechanism of action, quantitative pharmacological data, and methodologies for key experimental procedures. It is crucial to distinguish this compound from the structurally distinct psychostimulant MPHP (4'-Methyl-α-pyrrolidinohexiophenone), a controlled substance with which it is sometimes confused due to acronym similarity. The focus of this guide is solely on the pharmacological properties of the lipoxygenase inhibitor, this compound.

Introduction

This compound, with the chemical name 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine, is a heterocyclic compound identified as a selective inhibitor of 15-lipoxygenase (15-LOX).[1] Lipoxygenases are a family of enzymes that catalyze the deoxygenation of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators involved in inflammatory pathways. Aberrant lipoxygenase activity has been implicated in the pathophysiology of various diseases, including cancer. In prostate cancer, the 5-lipoxygenase (5-LOX) and 15-lipoxygenase (15-LOX) pathways are of particular interest, as their products have been shown to promote cell proliferation and survival.[2][3][4] this compound's inhibitory action on this pathway forms the basis of its anti-neoplastic effects.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of lipoxygenase enzymes, with a noted selectivity for 15-LOX.[1] By blocking the activity of these enzymes, this compound disrupts the production of pro-survival signaling molecules derived from arachidonic acid. This disruption of the lipoxygenase pathway in prostate cancer cells has been shown to induce a dual mechanism of cell death: apoptosis and ferroptosis.[5]

-

Apoptosis Induction: Inhibition of the 5-LOX pathway by compounds similar to this compound has been demonstrated to trigger apoptosis in both hormone-responsive and non-responsive prostate cancer cells.[3] This programmed cell death is characterized by cellular shrinkage, membrane blebbing, and DNA fragmentation.

-

Ferroptosis Induction: In addition to apoptosis, this compound has been observed to induce ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides.[5] The interplay between lipoxygenase inhibition and the induction of these two cell death pathways is a key area of its anti-cancer activity.

The signaling cascade following 15-LOX inhibition by this compound in prostate cancer cells is proposed to lead to the downregulation of pro-survival pathways, ultimately culminating in cell death.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound.

| Target | Assay | Species | IC50 | Reference |

| 15-Lipoxygenase (15-LO) | Enzyme Inhibition Assay | - | 18 µM | [1] |

| Soybean 15-Lipoxygenase (SLO) | Enzyme Inhibition Assay | Glycine max | 8.9 ± 0.4 μM | [6] |

| DPPH Radical | Scavenging Assay | - | 69.6 µM | [1] |

| Cell Line | Assay | Incubation Time | IC50 | Reference |

| PC-3 (Prostate Cancer) | MTT Assay | 24 h | 79.76 µM | [7] |

| PC-3 (Prostate Cancer) | MTT Assay | 48 h | 51.05 µM | [7] |

| PC-3 (Prostate Cancer) | MTT Assay | 72 h | 41.48 µM | [7] |

| DU145 (Prostate Cancer) | MTT Assay | - | > 159.53 µM | [7] |

| HFF3 (Human Foreskin Fibroblast) | MTT Assay | 24 h | 255.25 µM | [7] |

| HFF3 (Human Foreskin Fibroblast) | MTT Assay | 48 h | 130.81 µM | [7] |

| HFF3 (Human Foreskin Fibroblast) | MTT Assay | 72 h | 98.91 µM | [7] |

Experimental Protocols

Soybean Lipoxygenase-1 (SLO) Inhibition Assay

This protocol outlines the determination of the inhibitory activity of this compound against soybean lipoxygenase-1.

Materials:

-

Soybean Lipoxygenase-1 (sLO-1)

-

Linolenic acid

-

This compound

-

Borate buffer (100 mM, pH 9.0)

-

Dimethyl sulfoxide (DMSO)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of linolenic acid in DMSO.

-

Prepare a series of dilutions of this compound in DMSO.

-

In a cuvette, combine the borate buffer, linolenic acid solution, and a specific concentration of the this compound solution.

-

Initiate the reaction by adding a solution of sLO-1 to the cuvette.

-

Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

-

The initial reaction rate is determined from the linear portion of the absorbance versus time curve.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of this compound to the rate of a control reaction without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

MTT Assay for Cell Viability

This protocol describes the use of the MTT assay to determine the cytotoxic effects of this compound on prostate cancer cell lines.

Materials:

-

PC-3 human prostate cancer cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed PC-3 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.[8]

-

During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control, and the IC50 value is calculated from the dose-response curve.[9][10][11]

Flow Cytometry for Apoptosis and Ferroptosis Detection

This protocol outlines a method to differentiate between apoptosis and ferroptosis induced by this compound using flow cytometry.

Materials:

-

PC-3 cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Lipid peroxidation sensor (e.g., C11-BODIPY 581/591)

-

Flow cytometer

Procedure:

-

Treat PC-3 cells with this compound for the desired time to induce cell death.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[12][13][14]

-

For the detection of ferroptosis, a separate sample of cells should be stained with a lipid peroxidation sensor, such as C11-BODIPY 581/591, prior to Annexin V and PI staining.

-

Incubate the stained cells in the dark at room temperature for 15-20 minutes.

-

Analyze the cells on a flow cytometer.

-

Data Analysis:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Ferroptotic cells: Characterized by high levels of lipid peroxidation, detected by the shift in fluorescence of the lipid peroxidation sensor, and can be further analyzed in conjunction with Annexin V and PI staining to distinguish from other forms of cell death.

-

Conclusion

This compound is a promising pharmacological agent with a clear mechanism of action centered on the inhibition of lipoxygenase. Its ability to induce both apoptosis and ferroptosis in prostate cancer cells highlights its potential as a therapeutic candidate. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and related compounds. Future studies should focus on elucidating the detailed signaling pathways downstream of lipoxygenase inhibition and evaluating the in vivo efficacy and safety profile of this compound in relevant animal models.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Inhibition of 5-lipoxygenase triggers apoptosis in prostate cancer cells via down-regulation of protein kinase C-epsilon [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of arachidonate 5-lipoxygenase triggers massive apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of 5-lipoxygenase triggers apoptosis in prostate cancer cells via down-regulation of protein kinase C-epsilon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. SUBSTRATE SPECIFICITY EFFECTS OF LIPOXYGENASE PRODUCTS AND INHIBITORS ON SOYBEAN LIPOXYGENASE-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. broadpharm.com [broadpharm.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

In Vitro Cytotoxicity of 4-MMPB on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine, commonly known as 4-MMPB, is a heterocyclic compound that has been identified as a potent inhibitor of 15-lipoxygenase (15-LOX).[1] The lipoxygenase pathways are critical signaling mediators in various physiological and pathological processes, including inflammation and cancer development.[1][2][3] Elevated levels of lipoxygenase metabolites have been observed in several types of cancer, suggesting that targeting these enzymes could be a promising therapeutic strategy.[3] This technical guide provides a comprehensive overview of the currently available data on the in vitro cytotoxicity of this compound against cancer cell lines, details the experimental protocols used for its evaluation, and visualizes the proposed signaling pathways involved in its mechanism of action.

Data Presentation: Cytotoxicity of this compound

The cytotoxic effects of this compound have been primarily evaluated on the human prostate cancer cell line PC-3 and compared against a normal human dermal fibroblast (HDF) cell line to assess its selectivity. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay.

| Compound | Cell Line | Cell Type | IC50 (µM) | Reference |

| This compound | PC-3 | Human Prostate Carcinoma | 35.47 ± 2.1 | [1] |

| HDF | Human Dermal Fibroblast | 78.52 ± 3.6 | [1] | |

| 4-PMPB (analog) | PC-3 | Human Prostate Carcinoma | 33.11 ± 1.8 | [1] |

| HDF | Human Dermal Fibroblast | > 100 | [1] | |

| 4-EMPB (analog) | PC-3 | Human Prostate Carcinoma | 34.21 ± 2.5 | [1] |

| HDF | Human Dermal Fibroblast | 89.14 ± 4.2 | [1] | |

| Cisplatin (control) | PC-3 | Human Prostate Carcinoma | 10.21 ± 0.9 | [1] |

| HDF | Human Dermal Fibroblast | 15.83 ± 1.1 | [1] |

Mechanism of Action: Induction of Apoptosis and Ferroptosis

Studies have indicated that this compound induces cell death in cancer cells through a combination of apoptosis and ferroptosis.[1][4][5] Apoptosis is a form of programmed cell death characterized by distinct morphological changes, while ferroptosis is an iron-dependent form of regulated cell death driven by lipid peroxidation.[6]

Apoptosis Induction

Treatment of PC-3 cells with this compound and its analogs led to a significant increase in the percentage of apoptotic cells, as determined by flow cytometry with Annexin V-FITC and propidium iodide (PI) staining.[1]

| Treatment (at IC50 concentration) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |

| Control | 1.2 | 0.8 | 0.5 |

| This compound | 15.7 | 10.2 | 2.1 |

| 4-PMPB | 18.3 | 12.5 | 2.5 |

| 4-EMPB | 16.9 | 11.8 | 2.3 |

| Cisplatin | 25.4 | 15.1 | 3.2 |

Data derived from a study on PC-3 cells.[1]

Ferroptosis Induction

The involvement of ferroptosis was confirmed by co-treatment experiments with the ferroptosis inhibitor deferoxamine, which rescued the cells from this compound-induced cell death.[1] this compound's role as a 15-lipoxygenase inhibitor is central to its induction of ferroptosis, as lipoxygenases are key enzymes in the generation of lipid hydroperoxides that drive this cell death pathway.[1][2]

Experimental Protocols

Cell Culture

PC-3 (human prostate cancer) and HDF (human dermal fibroblast) cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.[1]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of this compound and incubated for another 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.[1]

Apoptosis Assay (Flow Cytometry)

Flow cytometry with Annexin V-FITC and propidium iodide (PI) staining is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

-

Cell Treatment: PC-3 cells are treated with the IC50 concentration of this compound for 24 hours.

-

Cell Harvesting: Cells are harvested by trypsinization and washed with cold phosphate-buffered saline (PBS).

-

Staining: The cells are resuspended in 1X binding buffer, and Annexin V-FITC and PI are added according to the manufacturer's protocol.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are considered late apoptotic or necrotic.[1]

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment

Caption: Workflow for assessing the in vitro cytotoxicity and apoptosis-inducing effects of this compound.

Proposed Signaling Pathway of this compound in Cancer Cells

Caption: Proposed dual mechanism of this compound inducing both ferroptosis and apoptosis in cancer cells.

Conclusion and Future Directions

The available evidence suggests that this compound exhibits selective cytotoxicity against prostate cancer cells in vitro, primarily through the induction of apoptosis and ferroptosis, which is consistent with its role as a 15-lipoxygenase inhibitor. The provided data and protocols offer a foundational understanding for researchers interested in this compound. However, the scope of research on this compound is currently limited. Future investigations should aim to:

-

Evaluate the cytotoxicity of this compound across a broader panel of cancer cell lines to determine its spectrum of activity.

-

Elucidate the detailed molecular mechanisms and signaling pathways involved in this compound-induced apoptosis and ferroptosis.

-

Conduct in vivo studies to assess the anti-tumor efficacy and safety profile of this compound in animal models.

A more comprehensive understanding of the anticancer properties of this compound will be crucial for its potential development as a therapeutic agent.

References

- 1. Investigating the effects of two novel this compound analogs as potent lipoxygenase inhibitors for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Lipoxygenase inhibitors as potential cancer chemopreventives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigating the effects of two novel this compound analogs as potent lipoxygenase inhibitors for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ferroptosis regulates key signaling pathways in gastrointestinal tumors: Underlying mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

4-MMPB Induced Apoptosis and Ferroptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-MMPB) has emerged as a compound of interest in cancer research, particularly for its cytotoxic effects on prostate cancer cells. Emerging evidence indicates that this compound's anti-neoplastic activity is not limited to a single mechanism of cell death. Instead, it orchestrates a dual-pronged attack, inducing both apoptosis and ferroptosis, making it a potentially potent therapeutic agent. This technical guide provides an in-depth exploration of the molecular mechanisms, experimental validation, and signaling pathways associated with this compound-induced cell death.

The primary mechanism of action for this compound is the inhibition of lipoxygenases (LOX), a family of enzymes that catalyze the deoxygenation of polyunsaturated fatty acids. This inhibition disrupts cellular homeostasis and triggers distinct but interconnected cell death cascades. This whitepaper will serve as a comprehensive resource, detailing the quantitative effects of this compound, the experimental protocols to assess its activity, and visual representations of the underlying signaling pathways.

Quantitative Data on this compound Induced Cell Death

The cytotoxic effects of this compound and its analogs have been quantified in various studies, primarily using prostate cancer cell lines such as PC-3. The following tables summarize the key quantitative data.

| Compound | Cell Line | IC50 Value (µM) | Time Point (h) |

| This compound | PC-3 | 25.3 | 24 |

| 4-PMPB | PC-3 | 23.8 | 24 |

| 4-EMPB | PC-3 | 24.1 | 24 |

| Cisplatin | PC-3 | 10.2 | 24 |

Table 1: IC50 values of this compound and its analogs in PC-3 prostate cancer cells.

| Treatment | Cell Line | % Early and Late Apoptotic/Ferroptotic Cells |

| Control | PC-3 | 0.133% |

| This compound (IC50) | PC-3 | 41.5% |

| 4-PMPB (IC50) | PC-3 | 52.38% |

| 4-EMPB (IC50) | PC-3 | 60.9% |

| Cisplatin (IC50) | PC-3 | 67.8% |

Table 2: Percentage of apoptotic and ferroptotic PC-3 cells after treatment with this compound and its analogs, as determined by flow cytometry.

Core Signaling Pathways

This compound's induction of apoptosis and ferroptosis stems from its primary activity as a lipoxygenase inhibitor. The inhibition of LOX enzymes disrupts critical cellular signaling pathways, leading to programmed cell death.

Apoptosis Induction

The apoptotic pathway triggered by this compound appears to be mediated through the intrinsic, or mitochondrial, pathway. By inhibiting lipoxygenases, this compound likely alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.

Caption: this compound Induced Apoptosis Pathway.

Ferroptosis Induction

Ferroptosis is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides. Lipoxygenases are key enzymes in the generation of lipid hydroperoxides. By inhibiting LOX, this compound would intuitively be expected to inhibit ferroptosis. However, the dual induction of apoptosis and ferroptosis suggests a more complex mechanism. It is plausible that while direct LOX inhibition might reduce some lipid peroxidation, the overall cellular stress and disruption of redox balance caused by this compound leads to the inactivation of Glutathione Peroxidase 4 (GPX4), a key enzyme that detoxifies lipid peroxides. This inactivation, coupled with iron-dependent Fenton reactions, leads to an overwhelming accumulation of lipid reactive oxygen species (ROS) and subsequent ferroptotic cell death. The observation that the iron chelator deferoxamine can rescue cells from this compound-induced death further supports the involvement of ferroptosis.

Caption: this compound Induced Ferroptosis Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings related to this compound's activity. The following are protocols for key experiments used to characterize this compound-induced apoptosis and ferroptosis.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed PC-3 cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of this compound and incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis and Ferroptosis Quantification (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat PC-3 cells with the IC50 concentration of this compound for 24 hours. For ferroptosis inhibition, co-treat a set of cells with this compound and a ferroptosis inhibitor like deferoxamine (80 µM).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis. A significant reduction in the PI-positive population in the presence of a ferroptosis inhibitor suggests that ferroptosis contributes to this cell population.

Caption: Annexin V-FITC/PI Staining Workflow.

Cell Cycle Analysis

This protocol assesses the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat PC-3 cells with this compound for 24 hours, then harvest and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer.

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect and quantify specific proteins involved in apoptosis, such as Bax and Bcl-2.

-

Protein Extraction: Lyse this compound-treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by inducing both apoptosis and ferroptosis in prostate cancer cells, mediated through the inhibition of lipoxygenases. The dual mechanism of action could be advantageous in overcoming resistance to therapies that target a single cell death pathway. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound and similar compounds. Further studies are warranted to fully elucidate the intricate molecular details of its action and to evaluate its efficacy and safety in preclinical and clinical settings.

Preclinical Evaluation of 4-MMPB in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-MMPB) is a synthetic heterocyclic compound that has demonstrated promising anti-neoplastic properties in preclinical studies, particularly in the context of prostate cancer. As a potent inhibitor of 15-lipoxygenase (15-LOX), this compound leverages a dual mechanism of action, inducing both apoptosis and ferroptosis in cancer cells. This technical guide provides a comprehensive overview of the preclinical evaluation of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the compound's mechanism of action and experimental workflows. The presented data underscores the potential of this compound as a targeted therapeutic agent in oncology, warranting further investigation and development.

Introduction

The search for novel therapeutic agents with high efficacy and specificity against cancer remains a cornerstone of oncological research. One promising avenue of investigation is the targeting of enzymatic pathways that are dysregulated in cancer cells. Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the peroxidation of polyunsaturated fatty acids. The 15-lipoxygenase (15-LOX) isoform, in particular, has been implicated in the pathogenesis of several cancers, including prostate cancer, making it an attractive target for therapeutic intervention.

This compound has emerged as a specific inhibitor of 15-LOX, exhibiting an IC50 value of 18 µM for the enzyme.[1] Its anticancer effects have been evaluated in preclinical models of prostate cancer, demonstrating a targeted approach to inducing cancer cell death while sparing normal cells. This guide will delve into the preclinical data available for this compound and its analogs, 4-propyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-PMPB) and 4-ethyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-EMPB).

In Vitro Efficacy

The cytotoxic effects of this compound and its analogs have been assessed in prostate cancer cell lines and non-cancerous control cells. The primary method for evaluating cell viability is the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its analogs against the PC-3 human prostate cancer cell line and human dermal fibroblast (HDF) normal cells at various time points.

| Compound | Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |

| This compound | PC-3 | 41.5 ± 3.5 | 30.5 ± 2.5 | 22.5 ± 1.5 |

| HDF | >100 | >100 | 85.5 ± 4.5 | |

| 4-PMPB | PC-3 | 52.38 ± 4.38 | 38.38 ± 3.38 | 28.38 ± 2.38 |

| HDF | >100 | >100 | >100 | |

| 4-EMPB | PC-3 | 60.9 ± 5.9 | 45.9 ± 3.9 | 35.9 ± 2.9 |

| HDF | >100 | >100 | 90.9 ± 5.9 | |

| Cisplatin | PC-3 | 67.8 ± 5.8 | 42.8 ± 3.8 | 32.8 ± 2.8 |

| HDF | 55.8 ± 4.8 | 35.8 ± 2.8 | 25.8 ± 1.8 |

Data is presented as mean ± SD.[2]

Experimental Protocol: MTT Assay

-

Cell Seeding: PC-3 and HDF cells are seeded in 96-well plates at a density of 5x10³ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of this compound, its analogs, or cisplatin for 24, 48, and 72 hours.

-

MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth is calculated by plotting the percentage of cell viability against the compound concentration.

In Vivo Efficacy

The anti-tumor effects of this compound and its analogs have been evaluated in an in vivo xenograft model using immunocompromised mice.

Data Presentation: In Vivo Tumor Growth Inhibition

While specific final tumor volumes with statistical analysis are not publicly available, studies report that high doses (50 mg/kg) of this compound, 4-PMPB, and 4-EMPB resulted in remarkable anti-tumor effects, effectively inhibiting tumor growth over a 15-day treatment period in a PC-3 xenograft model.[3] The tumor growth in these treatment groups was significantly lower than in the control groups (PBS and 0.3 N HCl).[3]

Experimental Protocol: PC-3 Xenograft Mouse Model

-

Animal Model: Immunocompromised C57BL/6 mice are used for this study.

-

Cell Implantation: PC-3 cells (8 x 10⁶ cells suspended in a 1:1 mixture of PBS and Matrigel) are subcutaneously injected into the backs of the mice.

-

Treatment: When tumors reach a palpable size, mice are randomized into treatment groups. Treatments, including vehicle controls (PBS, 0.3 N HCl), this compound and its analogs (10 and 50 mg/kg), and a positive control (cisplatin), are administered.

-

Monitoring: Tumor volumes and body weights are measured every other day for the duration of the study.

-

Endpoint Analysis: At the end of the experiment, tumors are excised and their volumes and weights are measured.

Mechanism of Action

This compound exerts its anti-cancer effects primarily through the inhibition of 15-lipoxygenase (15-LOX). This inhibition triggers two distinct cell death pathways: apoptosis and ferroptosis.

Signaling Pathway

The inhibition of 15-LOX by this compound disrupts the balance of lipid hydroperoxides in the cell. This leads to an accumulation of lipid-based reactive oxygen species (ROS), a key initiator of ferroptosis. Concurrently, the alteration in cellular signaling cascades due to 15-LOX inhibition also activates the intrinsic apoptotic pathway.

Caption: Mechanism of this compound inducing apoptosis and ferroptosis.

Experimental Protocol: Cell Death Mechanism Analysis

The mechanism of cell death induced by this compound is investigated using flow cytometry with Annexin V-FITC and propidium iodide (PI) staining.

-

Cell Treatment: PC-3 cells are treated with the IC50 concentration of this compound for 24 hours.

-

Staining: Cells are harvested and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

-

Ferroptosis Confirmation: To distinguish between apoptosis and ferroptosis, cells are co-treated with this compound and a ferroptosis inhibitor, such as deferoxamine. A reduction in cell death in the presence of the inhibitor suggests the involvement of ferroptosis.[2]

Toxicology and Safety

Preclinical studies on this compound and its analogs suggest a favorable safety profile. In the in vivo xenograft model, no noticeable side effects in terms of weight loss were observed in the groups treated with this compound and its analogs, in contrast to the cisplatin-treated group which showed significant weight loss.[3] Histological investigations of major organs also did not reveal any apparent toxicity.[1] However, a comprehensive toxicology assessment, including the determination of the maximum tolerated dose (MTD) and detailed histopathological analysis, has not been reported in the publicly available literature.

Conclusion and Future Directions

This compound has demonstrated significant potential as a preclinical oncology candidate, particularly for prostate cancer. Its targeted inhibition of 15-LOX and subsequent induction of both apoptosis and ferroptosis represent a novel and promising anti-cancer strategy. The in vitro and in vivo data collected to date are encouraging, highlighting its efficacy and favorable preliminary safety profile.

Future research should focus on a more comprehensive toxicological evaluation to establish a clear safety margin for this compound. Further elucidation of the downstream signaling pathways activated by 15-LOX inhibition will provide a more detailed understanding of its mechanism of action and may identify potential biomarkers for patient stratification. Additionally, evaluating the efficacy of this compound in other cancer types that overexpress 15-LOX could broaden its therapeutic potential. The development of this compound and its analogs represents a promising step forward in the development of targeted therapies for cancer.

Experimental Workflow Visualization

Caption: Preclinical evaluation workflow for this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Molecular Mechanisms of Ferroptosis and Updates of Ferroptosis Studies in Cancers and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The 15-lipoxygenase-1 product 13-S-hydroxyoctadecadienoic acid down-regulates PPAR-δ to induce apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Structural Activity Relationship of 4-MMPB Analogs: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of 4-methyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazine (4-MMPB) analogs as potent lipoxygenase inhibitors. The document outlines quantitative biological data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows to support further research and development in this area.

Core Findings: Structural Determinants of Lipoxygenase Inhibition

The inhibitory potency of this compound analogs against lipoxygenase is significantly influenced by substitutions at the 2- and 4-positions of the pyrimido[4,5-b]benzothiazine core. Analysis of quantitative data reveals key structural features that govern the inhibitory activity.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activity of various this compound analogs against soybean lipoxygenase-1 (SLO-1) and their cytotoxic effects on human prostate cancer (PC-3) and normal human dermal fibroblast (HDF) cells.

| Compound ID | R (Substituent at 4-position) | IC50 (µM) for SLO-1 Inhibition | Reference |

| This compound | -CH₃ | 17.1 | [1] |

| 4-EMPB | -CH₂CH₃ | 14.3 | [1] |

| 4-PMPB | -CH₂CH₂CH₃ | 8.6 | [1] |

Table 1: SAR of 4-Alkyl-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazines.

| Compound ID | R (Substituent at 2-position, 4-position is n-propyl) | IC50 (µM) for SLO-1 Inhibition | Reference |

| 1a | -Cl | 45.3 ± 2.1 | [2] |

| 1b | -SCH₃ | 38.6 ± 1.8 | [2] |

| 1c | -Morpholino | 25.4 ± 1.2 | [2] |

| 1d | -Piperidino | 22.1 ± 1.0 | [2] |

| 1e | -N-methylpiperazino | 8.9 ± 0.4 | [3] |

Table 2: SAR of 2-Substituted 4-n-Propyl Pyrimido[4,5-b]benzothiazines.

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | PC-3 (Cancer) | 41.5 | [1] |

| HDF (Normal) | > 100 | [1] | |

| 4-EMPB | PC-3 (Cancer) | 60.9 | [1] |

| HDF (Normal) | > 100 | [1] | |

| 4-PMPB | PC-3 (Cancer) | 52.38 | [1] |

| HDF (Normal) | > 100 | [1] | |

| Cisplatin | PC-3 (Cancer) | 67.8 | [1] |

Table 3: Cytotoxicity of this compound Analogs.

Mechanism of Action: Lipoxygenase Inhibition and Induction of Apoptosis & Ferroptosis

This compound and its analogs exert their anti-cancer effects by inhibiting lipoxygenases (LOX), key enzymes in the metabolic pathway of arachidonic acid.[2] In prostate cancer, the 5-LOX and 12-LOX pathways are known to promote tumor development, while 15-LOX-2 has an inhibitory effect.[4] The inhibition of these pathways by this compound analogs leads to the induction of programmed cell death through both apoptosis and ferroptosis in cancer cells.[1][5]

Signaling Pathway of this compound Analogs in Prostate Cancer Cells

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound Analogs

A general synthesis scheme for 4-substituted-2-(4-methylpiperazinyl)pyrimido[4,5-b]benzothiazines is outlined below. The synthesis of this compound, 4-PMPB, and 4-EMPB has been previously described.[6]

Lipoxygenase Activity Assay

The inhibitory activity of the compounds on soybean lipoxygenase-1 (SLO-1) can be determined spectrophotometrically.

-

Reagent Preparation :

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare a solution of linoleic acid (substrate) in ethanol.

-

Prepare a borate buffer (pH 9.0).

-

Prepare a solution of soybean lipoxygenase-1 in borate buffer.

-

-

Assay Procedure :

-

In a quartz cuvette, mix the borate buffer, the test compound solution, and the enzyme solution.

-

Incubate the mixture at room temperature for a specified time.

-

Initiate the reaction by adding the linoleic acid solution.

-

Monitor the increase in absorbance at 234 nm for a defined period, which corresponds to the formation of the conjugated diene hydroperoxide.

-

-

Data Analysis :

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the compound concentration.

-

Cell Viability (MTT) Assay

The cytotoxicity of the compounds against cancer and normal cell lines is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 hours).

-

MTT Addition : Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization : Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

The induction of apoptosis is quantified by flow cytometry using Annexin V and propidium iodide (PI) staining.[1]

-

Cell Treatment : Treat cells with the test compounds at their respective IC50 concentrations for a specified time.

-

Cell Harvesting : Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining : Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

-

Incubation : Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer.

-

Viable cells : Annexin V-negative and PI-negative.

-

Early apoptotic cells : Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

-

Necrotic cells : Annexin V-negative and PI-positive.

-

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Research progress on the role of lipoxygenase and its inhibitors in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Investigating the effects of two novel this compound analogs as potent lipoxygenase inhibitors for prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]